Mono(2Z-pentenyl) Phthalate-d4
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Overview
Description
Mono(2Z-pentenyl) Phthalate-d4 is a deuterated phthalate ester, commonly used in biochemical research. It is a labeled metabolite of Di-n-pentyl phthalate, which is primarily used as a plasticizer in various industrial applications. The molecular formula of this compound is C13H10D4O4, and it has a molecular weight of 238.27 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mono(2Z-pentenyl) Phthalate-d4 typically involves the esterification of phthalic anhydride with 2Z-penten-1-ol in the presence of a deuterated catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems. The crude product is subjected to multiple purification steps, including distillation and recrystallization, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Mono(2Z-pentenyl) Phthalate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of phthalic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Amines, thiols; mild to moderate temperatures.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides, thioesters.
Scientific Research Applications
Mono(2Z-pentenyl) Phthalate-d4 is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of phthalate esters in various samples.
Biology: Employed in metabolic studies to trace the metabolic pathways of phthalates in biological systems.
Medicine: Investigated for its potential effects on human health, particularly in studies related to endocrine disruption and toxicology.
Industry: Utilized in the development of new plasticizers and polymer additives with improved properties.
Mechanism of Action
Mono(2Z-pentenyl) Phthalate-d4 exerts its effects primarily through its interaction with cellular receptors and enzymes. As a phthalate ester, it can disrupt endocrine functions by mimicking or inhibiting the action of natural hormones. The compound can bind to nuclear receptors, such as the estrogen receptor, and modulate gene expression. This interaction can lead to various physiological effects, including alterations in hormone levels and reproductive functions .
Comparison with Similar Compounds
Di-n-pentyl phthalate: A non-deuterated analog used as a plasticizer.
Mono(2Z-pentenyl) Phthalate: The non-deuterated version of Mono(2Z-pentenyl) Phthalate-d4.
Diethyl phthalate: Another phthalate ester used in similar applications.
Uniqueness: this compound is unique due to its deuterated nature, which makes it particularly useful in research applications requiring isotopic labeling. This property allows for precise tracking and quantification in metabolic and analytical studies, providing insights that are not possible with non-deuterated analogs .
Properties
CAS No. |
1795141-13-7 |
---|---|
Molecular Formula |
C₁₃H₁₀D₄O₄ |
Molecular Weight |
238.27 |
Synonyms |
1,2-(Benzene-d4)dicarboxylic Acid 1-(2Z-Penten-1-yl) Ester; |
Origin of Product |
United States |
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